3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

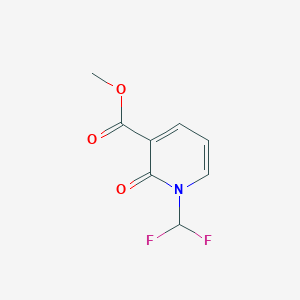

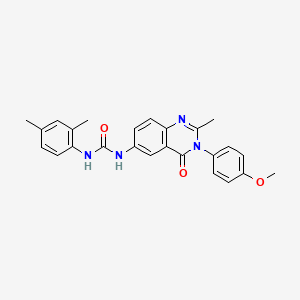

“3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is a chemical compound with the molecular formula C6H7F3O4 . It has a molecular weight of 200.11 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is 1S/C6H7F3O4/c7-6(8,9)5(11,12)3-1-2-13-4(3)10/h3,11-12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Silver-mediated Radical Aryltrifluoromethylthiolation

This process involves silver-mediated oxidative aryltrifluoromethylthiolation of activated alkenes to produce trifluoromethylthiole-containing oxindoles. The novel transformation suggests a practical method to generate F3CS(•) radicals, indicating potential applications in synthesizing compounds with specific functional groups for pharmaceuticals or materials science (F. Yin & Xi‐Sheng Wang, 2014).

Palladium-Catalyzed Trifluoromethylation

A palladium catalyst facilitates the addition of trifluoromethyl groups to a wide range of aryl substrates, highlighting a method that enhances the properties of organic molecules for use in pharmaceuticals and agrochemicals. This process underlines the importance of the trifluoromethyl group in modifying molecular properties for better efficacy and stability (E. Cho et al., 2010).

Shelf-stable Electrophilic Reagents for Trifluoromethylthiolation

The development of new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents facilitates late-stage trifluoromethylthiolation. This advance is significant for drug molecule design, enabling the incorporation of trifluoromethylthio groups to improve chemical and metabolic stability, lipophilicity, and cell-membrane permeability of drug molecules (X. Shao et al., 2015).

Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds

This research area focuses on the synthesis of α-SCF3-substituted carbonyl compounds, emphasizing the importance of the trifluoromethylthio group in modulating lipophilicity, bioavailability, and metabolic stability of molecules in pharmaceuticals. Catalytic and stereoselective methods for creating these compounds are explored, indicating their potential in drug discovery (S. Rossi et al., 2018).

Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent

This reagent is a versatile electrophilic agent for transferring a trifluoromethylthio group (-SCF3), showcasing a method for activating various nucleophiles. Such reagents are crucial in synthesizing molecules with specific functional groups, which can be pivotal in developing pharmaceuticals and agrochemicals (Xiao-Guang Yang et al., 2020).

Safety and Hazards

特性

IUPAC Name |

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)oxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c7-6(8,9)5(11,12)3-1-2-13-4(3)10/h3,11-12H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUNIQLSVFYTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)

![N-(4-(dimethylamino)phenyl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838944.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2838946.png)

![N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2838952.png)

![(2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2838954.png)